molecular formula C12H16N2O2 B7519543 N-cyclopentyl-6-methoxypyridine-3-carboxamide

N-cyclopentyl-6-methoxypyridine-3-carboxamide

Cat. No. B7519543
M. Wt: 220.27 g/mol
InChI Key: KJHMNDJGEXGWKV-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-methoxypyridine-3-carboxamide (CP-3,4-MPD) is a chemical compound that belongs to the class of pyridinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CP-3,4-MPD has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-6-methoxypyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is believed to be involved in the regulation of calcium signaling and ion channel activity. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to modulate the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-6-methoxypyridine-3-carboxamide has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have an effect on the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to modulate the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-6-methoxypyridine-3-carboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a valuable tool for studying various cellular processes. N-cyclopentyl-6-methoxypyridine-3-carboxamide also has an effect on the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders. However, N-cyclopentyl-6-methoxypyridine-3-carboxamide has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-cyclopentyl-6-methoxypyridine-3-carboxamide. One potential direction is to further investigate its mechanism of action and its impact on various neurotransmitter systems in the brain. Another potential direction is to explore its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the potential toxicity of N-cyclopentyl-6-methoxypyridine-3-carboxamide and its long-term effects on the central nervous system.

Synthesis Methods

N-cyclopentyl-6-methoxypyridine-3-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction between 6-methoxypyridine-3-carboxylic acid and cyclopentylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

Scientific Research Applications

N-cyclopentyl-6-methoxypyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to have an effect on the dopamine and norepinephrine systems, making it a potential treatment for various psychiatric disorders.

properties

IUPAC Name

N-cyclopentyl-6-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-7-6-9(8-13-11)12(15)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHMNDJGEXGWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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